2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Description

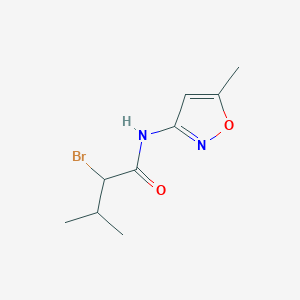

2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide (CAS: 923138-55-0) is a brominated amide derivative with a molecular formula of C₉H₁₃BrN₂O₂ . Its structure comprises a butanamide backbone substituted with a bromine atom at the second carbon and a methyl group at the third carbon. The amide nitrogen is linked to a 5-methyl-1,2-oxazol-3-yl group, a heterocyclic moiety known for its role in modulating biological activity and solubility .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(2)8(10)9(13)11-7-4-6(3)14-12-7/h4-5,8H,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQQBGKWQHWOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves several steps. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various reagents and conditions, including microwave-assisted methods for increased efficiency . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 5-methyl-1,2-oxazol-3-yl group but differ in substituents on the amide backbone. Below is a comparative analysis:

2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

- Molecular Formula : C₉H₁₄N₂O₂

- Key Differences : Lacks the bromine atom at the second carbon of the butanamide chain .

- Properties :

- Reactivity : The absence of bromine reduces electrophilicity, limiting its utility in substitution reactions compared to the brominated derivative.

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- Structure : Features a sulfonamide group and a Schiff base linkage instead of a brominated amide .

- Key Differences : The sulfonamide and aromatic Schiff base moieties enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the brominated amide.

3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

- Structure : Contains a triazolothiadiazole fused ring system and a benzylthio group .

- Key Differences : The fused heterocyclic system introduces planar rigidity and π-π stacking interactions, which are absent in the brominated amide.

- Crystallography : Exhibits a columnar packing structure due to face-centered interactions between thiadiazole and oxazole rings (centroid distance: 3.47 Å) .

Data Table: Comparative Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |

|---|---|---|---|---|

| 2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | C₉H₁₃BrN₂O₂ | 265.12 | ~2.8* | Bromoalkyl, amide, oxazole |

| 2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | C₉H₁₄N₂O₂ | 182.22 | 2.26 | Alkyl, amide, oxazole |

| 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | C₁₇H₁₆N₄O₄S | 372.40 | ~1.5 | Sulfonamide, Schiff base, oxazole |

| 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | C₁₃H₁₀N₆OS₂ | 354.44 | ~3.2 | Triazolothiadiazole, benzylthio |

*Estimated using bromine’s contribution to logP (~0.5–1.0).

Biological Activity

2-Bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide is an organic compound with a molecular formula of CHBrNO and a molecular weight of 261.12 g/mol. This compound is part of a broader category of bioactive molecules that have garnered interest for their potential therapeutic applications, particularly in the realm of antimicrobial and anticancer activities.

The structural characteristics of this compound contribute to its biological activity. The presence of the bromine atom and the oxazole ring are notable features that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | CHBrNO |

| Molecular Weight | 261.12 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 16227117 |

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.8 μg/mL, indicating potent activity against Mtb .

Cytotoxicity Assessment

In evaluating the safety profile of such compounds, cytotoxicity studies are critical. The MTT assay has been utilized to assess the viability of mammalian cell lines upon exposure to these compounds. For example, compounds exhibiting MIC values below 6.25 μg/mL demonstrated acceptable cytotoxicity levels with a selectivity index (SI) greater than 45, suggesting a favorable therapeutic window . This indicates that while these compounds are effective against pathogens, they exhibit minimal toxicity to human cells at therapeutic concentrations.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds through various methodologies:

- Study on DprE1 Inhibition :

- Molecular Dynamics Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.